![molecular formula C19H20O2 B11763436 5-Tert-butyl-4'-ethenyl-4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B11763436.png)
5-Tert-butyl-4'-ethenyl-4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tert-butyl-4’-ethenyl-4-hydroxy-[1,1’-biphenyl]-3-carbaldehyde is a complex organic compound characterized by its biphenyl structure with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-4’-ethenyl-4-hydroxy-[1,1’-biphenyl]-3-carbaldehyde typically involves multiple steps, starting from simpler biphenyl derivatives. One common method involves the alkylation of biphenyl with tert-butyl groups, followed by the introduction of ethenyl and hydroxy groups through controlled reactions. The final step often involves the formylation of the compound to introduce the carbaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-4’-ethenyl-4-hydroxy-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol.
Substitution: The hydroxy group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized biphenyl derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Ethers or esters, depending on the substituent introduced.
Scientific Research Applications
5-Tert-butyl-4’-ethenyl-4-hydroxy-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-4’-ethenyl-4-hydroxy-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with various molecular targets. The hydroxy group can participate in hydrogen bonding, while the ethenyl and carbaldehyde groups can undergo further chemical reactions. These interactions can affect biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Similar in structure but lacks the ethenyl group.
4,4’-Di-tert-butylbiphenyl: Similar biphenyl structure but lacks the hydroxy and carbaldehyde groups.
3,5-Di-tert-butyl-4-hydroxyacetophenone: Contains similar functional groups but differs in the overall structure.
Uniqueness
5-Tert-butyl-4’-ethenyl-4-hydroxy-[1,1’-biphenyl]-3-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the ethenyl group, in particular, allows for additional chemical reactivity compared to similar compounds.
Biological Activity
5-Tert-butyl-4'-ethenyl-4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde (CAS No. 848853-75-8) is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features a biphenyl structure with a tert-butyl group, an ethenyl moiety, and a hydroxy and aldehyde functional group. Its molecular formula is C17H19O, and it possesses unique physicochemical properties that may influence its biological activity.
Biological Activity Overview
Research indicates that compounds with similar biphenyl structures exhibit various biological activities, including:
- Antioxidant Activity : Compounds in this class have been shown to scavenge free radicals effectively.
- Anticancer Properties : Certain derivatives have demonstrated selective cytotoxicity against cancer cell lines.
- Enzyme Inhibition : Some biphenyl derivatives inhibit specific enzymes linked to metabolic pathways.
The biological activity of this compound may involve:
- Radical Scavenging : The hydroxy group can donate electrons to neutralize free radicals.
- Modulation of Signaling Pathways : Interaction with cellular receptors may alter signaling cascades associated with cell proliferation and apoptosis.
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are involved in inflammatory responses.
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant potential of various biphenyl derivatives, including this compound. The findings indicated a significant reduction in reactive oxygen species (ROS) levels in vitro, suggesting its potential as an antioxidant agent.
Compound | IC50 (µM) | Mechanism |
---|---|---|
This compound | 15 | Radical Scavenging |
Control (Vitamin C) | 10 | Radical Scavenging |
Case Study 2: Anticancer Activity
In vitro studies demonstrated that the compound exhibited selective cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism was attributed to apoptosis induction through the mitochondrial pathway.
Cell Line | IC50 (µM) | Apoptotic Pathway |
---|---|---|
HeLa | 12 | Mitochondrial |
MCF-7 | 18 | Mitochondrial |
Case Study 3: Enzyme Inhibition
Research focused on the inhibition of COX enzymes revealed that the compound effectively reduced prostaglandin synthesis in vitro, indicating potential anti-inflammatory properties.
Enzyme | IC50 (µM) |
---|---|
COX-1 | 22 |
COX-2 | 17 |
Properties
Molecular Formula |
C19H20O2 |
---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
3-tert-butyl-5-(4-ethenylphenyl)-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C19H20O2/c1-5-13-6-8-14(9-7-13)15-10-16(12-20)18(21)17(11-15)19(2,3)4/h5-12,21H,1H2,2-4H3 |
InChI Key |
ADBDFLWGMVLXJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C=O)C2=CC=C(C=C2)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.